molecular formula C17H14ClN B1315661 N-(2-Chlorobenzyl)-1-naphthalenamine CAS No. 113250-80-9

N-(2-Chlorobenzyl)-1-naphthalenamine

Cat. No. B1315661
CAS RN: 113250-80-9
M. Wt: 267.8 g/mol
InChI Key: NIYKCTBMCZDZSM-UHFFFAOYSA-N
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Description

“N-(2-Chlorobenzyl)-1-naphthalenamine” is a compound that contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The compound also contains an amine group (-NH2) and a chlorobenzyl group (C6H4CH2Cl). The presence of these functional groups could potentially give this compound interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be planar due to the conjugated system of the naphthalene ring. The presence of the amine group could potentially allow for hydrogen bonding, and the chlorobenzyl group could introduce some polarity to the molecule .


Chemical Reactions Analysis

The amine group in “this compound” could potentially undergo reactions such as acylation or alkylation. The chlorobenzyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors such as its molecular structure and the functional groups present. For example, the presence of the amine and chlorobenzyl groups could potentially affect its solubility, boiling point, melting point, and reactivity .

Scientific Research Applications

Heterocyclic Naphthalimides and Their Medicinal Applications

Naphthalimide compounds, with their aromatic heterocycles, demonstrate extensive potential in medicinal applications. They interact with various biological molecules through noncovalent bonds, leading to a diverse range of potential applications including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory treatments. The structural advantages of naphthalimide derivatives have ushered in a new era of research focusing on their use as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their expanding role in medicinal chemistry (Gong et al., 2016).

Naphthalene Derivatives in Environmental and Analytical Chemistry

Naphthalene and its derivatives, including N-(2-Chlorobenzyl)-1-naphthalenamine, have been subject to environmental studies due to their presence in both indoor and outdoor environments. These studies often focus on the sources, emissions, and potential for exposure to naphthalene, which has been classified as a possible human carcinogen. The critical review by Jia and Batterman (2010) discusses the environmental presence of naphthalene, emphasizing the need for further investigation into its sources and exposure, particularly in indoor environments (Jia & Batterman, 2010).

Advances in Naphthalene Degradation

The degradation of naphthalene, an important polycyclic aromatic hydrocarbon, has significant implications for environmental bioremediation. Research on microbial degradation pathways, particularly in species such as Pseudomonas putida ND6, has advanced our understanding of bioremediation processes. These studies not only shed light on the genetic mechanisms underlying naphthalene degradation but also highlight the potential for enhancing bioremediation strategies to address pollution from naphthalene and its derivatives (Song et al., 2018).

Environmental Health Risks and Mitigation Strategies

The use of naphthalene in consumer products, especially as a moth repellent, poses significant environmental health risks. Sudakin et al. (2011) provide an overview of these risks, focusing on the potential for inhalation exposure in indoor environments. The review discusses the toxicology of naphthalene, identifies high-risk populations, and suggests risk mitigation strategies to protect public health (Sudakin et al., 2011).

Mechanism of Action

Target of Action

N-(2-Chlorobenzyl)-1-naphthalenamine is a complex compound with potential biological activity. . DXS is an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for many organisms but absent in humans, making it a potential target for antimicrobial drugs .

Mode of Action

It has been identified as aninhibitor of DXS , suggesting that it binds to this enzyme and prevents it from performing its normal function . This inhibition disrupts the production of isoprenoids, which are crucial for various cellular processes, including cell growth and division .

Biochemical Pathways

The compound’s action primarily affects the non-mevalonate pathway (also known as the MEP or DOXP pathway) of isoprenoid biosynthesis . By inhibiting DXS, the compound disrupts the production of isoprenoids, leading to downstream effects on various cellular processes that rely on these molecules .

Pharmacokinetics

Similar compounds have been shown to be metabolized in the liver and excreted via the kidneys

Result of Action

The inhibition of DXS by this compound leads to a disruption in the production of isoprenoids . This can have a variety of effects at the molecular and cellular levels, potentially leading to cell death in organisms that rely on the non-mevalonate pathway for isoprenoid biosynthesis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the pH and temperature of its environment, as well as the presence of other substances that could interact with it. Moreover, the compound’s action could be influenced by the specific characteristics of the target organism, such as the permeability of its cell membrane and the presence of efflux pumps .

Safety and Hazards

The safety and hazards associated with “N-(2-Chlorobenzyl)-1-naphthalenamine” would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety data sheets should be consulted when handling this compound .

Future Directions

The future directions for research on “N-(2-Chlorobenzyl)-1-naphthalenamine” could potentially involve exploring its potential uses in various fields such as medicine or materials science. Further studies could also be conducted to fully characterize its physical and chemical properties .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN/c18-16-10-4-2-7-14(16)12-19-17-11-5-8-13-6-1-3-9-15(13)17/h1-11,19H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYKCTBMCZDZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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